5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
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Overview
Description
5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with an ethyl group at the 5-position and a pyrimidin-4-ylpiperazine moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The ethyl group can be introduced at the 5-position of the pyrimidine ring through alkylation reactions using ethyl halides under basic conditions.
Piperazine Substitution: The pyrimidin-4-ylpiperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the pyrimidine core using appropriate leaving groups and nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Chemical Biology: The compound is employed in chemical biology research to investigate the mechanisms of action of various biological targets.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its potential as an acetylcholinesterase inhibitor.
Piperidine Derivatives: These compounds share the piperidine moiety and are widely used in medicinal chemistry.
Uniqueness
5-Ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its combination of pyrimidine and piperazine moieties makes it a versatile scaffold for drug development and chemical research.
Properties
IUPAC Name |
5-ethyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-2-12-9-16-14(17-10-12)20-7-5-19(6-8-20)13-3-4-15-11-18-13/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTAHUWKNVQGSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.